molecular formula C13H7BrO B12540989 2-Bromoacenaphthylene-1-carbaldehyde CAS No. 663599-33-5

2-Bromoacenaphthylene-1-carbaldehyde

Cat. No.: B12540989
CAS No.: 663599-33-5
M. Wt: 259.10 g/mol
InChI Key: WGXSWJULDPQMIH-UHFFFAOYSA-N
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Description

2-Bromoacenaphthylene-1-carbaldehyde is an organic compound with the molecular formula C13H7BrO It is a brominated derivative of acenaphthylene, featuring a bromine atom at the second position and an aldehyde group at the first position of the acenaphthylene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoacenaphthylene-1-carbaldehyde typically involves the bromination of acenaphthylene followed by formylation. One common method includes the bromination of acenaphthylene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 2-bromoacenaphthylene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromoacenaphthylene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 2-Bromoacenaphthylene-1-carboxylic acid.

    Reduction: 2-Bromoacenaphthylene-1-methanol.

    Substitution: 2-Aminoacenaphthylene-1-carbaldehyde.

Scientific Research Applications

2-Bromoacenaphthylene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromoacenaphthylene-1-carbaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was originally attached. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacenaphthylene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    Acenaphthylene-1-carbaldehyde: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    Furfural: Another aldehyde-containing compound but with a different ring structure (furan ring instead of acenaphthylene).

Uniqueness

2-Bromoacenaphthylene-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the acenaphthylene ring system. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

663599-33-5

Molecular Formula

C13H7BrO

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromoacenaphthylene-1-carbaldehyde

InChI

InChI=1S/C13H7BrO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15/h1-7H

InChI Key

WGXSWJULDPQMIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)C=O

Origin of Product

United States

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